molecular formula C5H8Cl2N2OS B13512292 2-Amino-1-(1,3-thiazol-2-yl)ethan-1-onedihydrochloride

2-Amino-1-(1,3-thiazol-2-yl)ethan-1-onedihydrochloride

Cat. No.: B13512292
M. Wt: 215.10 g/mol
InChI Key: FAUNJKNQGBBUJX-UHFFFAOYSA-N
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Description

2-Amino-1-(1,3-thiazol-2-yl)ethan-1-onedihydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(1,3-thiazol-2-yl)ethan-1-onedihydrochloride typically involves the reaction of 2-bromoacetyl bromide with thiazole derivatives in the presence of a base such as lithium hydride (LiH) in dimethylformamide (DMF) as a solvent . The reaction conditions often require refluxing the mixture to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(1,3-thiazol-2-yl)ethan-1-onedihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles such as amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various thiazole derivatives with different functional groups .

Scientific Research Applications

2-Amino-1-(1,3-thiazol-2-yl)ethan-1-onedihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-1-(1,3-thiazol-2-yl)ethan-1-onedihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity . The compound’s ability to interact with different molecular targets makes it a versatile agent in scientific research and drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(1,3-thiazol-2-yl)ethan-1-onedihydrochloride is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. This versatility makes it valuable in various fields, from medicinal chemistry to industrial applications .

Biological Activity

2-Amino-1-(1,3-thiazol-2-yl)ethan-1-onedihydrochloride is a thiazole derivative with the molecular formula C5H7Cl2N2OS. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in anticancer and antimicrobial applications.

  • IUPAC Name : 2-amino-1-(1,3-thiazol-2-yl)ethanone dihydrochloride
  • Molecular Formula : C5H7Cl2N2OS
  • CAS Number : 2126160-46-9

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Notably, it may bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and subsequent cell death. This mechanism is crucial for its anticancer properties.

Anticancer Properties

Research indicates that compounds related to thiazole structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of thiazole can inhibit tubulin polymerization, leading to disrupted microtubule structures in cancer cells.

CompoundCell LineIC50 (µg/mL)Mechanism
Compound 2Human gastric cancer cells1.61 ± 1.92Microtubule destabilization
Compound 9Jurkat cells< 10Apoptosis induction
Compound 10A-431 cells< 10Apoptosis induction

These findings suggest that the thiazole moiety is essential for the cytotoxic activity observed in these compounds .

Antimicrobial Activity

In addition to anticancer effects, thiazole derivatives have also been evaluated for their antimicrobial properties. The specific interactions of these compounds with microbial enzymes or cell membranes contribute to their effectiveness against a range of pathogens.

Study on Anticancer Activity

A study published in PubMed investigated the synthesis and biological evaluation of thiazole derivatives as microtubule-destabilizing agents. The results indicated that these compounds exhibited significant cytotoxicity against human cancer cells, demonstrating their potential as novel anticancer agents .

Research on Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications on the thiazole ring significantly influence the biological activity of these compounds. For example, the presence of electron-donating groups at specific positions on the phenyl ring was found to enhance anticancer activity .

Properties

Molecular Formula

C5H8Cl2N2OS

Molecular Weight

215.10 g/mol

IUPAC Name

2-amino-1-(1,3-thiazol-2-yl)ethanone;dihydrochloride

InChI

InChI=1S/C5H6N2OS.2ClH/c6-3-4(8)5-7-1-2-9-5;;/h1-2H,3,6H2;2*1H

InChI Key

FAUNJKNQGBBUJX-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)C(=O)CN.Cl.Cl

Origin of Product

United States

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